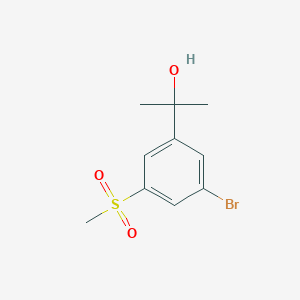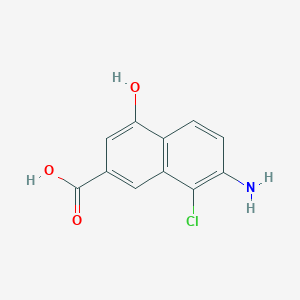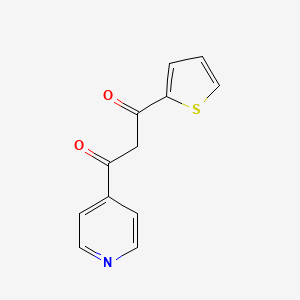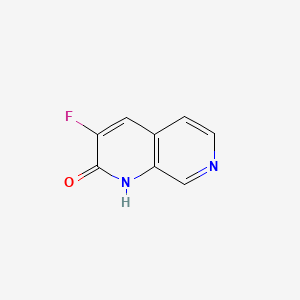
3-Fluoro-1,7-naphthyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7-Naphthyridin-2(1H)-one, 3-fluoro- is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by the presence of a fluorine atom at the 3-position and a keto group at the 2-position of the naphthyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Naphthyridin-2(1H)-one, 3-fluoro- typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 3-fluoroaniline and 2-chloronicotinic acid.
Cyclization: The key step in the synthesis is the cyclization reaction, where the starting materials undergo a series of reactions to form the naphthyridine ring. This can be achieved through various methods, including
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 1,7-Naphthyridin-2(1H)-one, 3-fluoro- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and enhances safety.
化学反応の分析
Types of Reactions
1,7-Naphthyridin-2(1H)-one, 3-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The fluorine atom at the 3-position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.
Major Products
The major products formed from these reactions include various naphthyridine derivatives with different functional groups, which can be further utilized in scientific research and industrial applications.
科学的研究の応用
1,7-Naphthyridin-2(1H)-one, 3-fluoro- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 1,7-Naphthyridin-2(1H)-one, 3-fluoro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
類似化合物との比較
1,7-Naphthyridin-2(1H)-one, 3-fluoro- can be compared with other similar compounds, such as:
1,7-Naphthyridin-2(1H)-one: Lacks the fluorine atom at the 3-position, resulting in different chemical properties and reactivity.
3-Chloro-1,7-Naphthyridin-2(1H)-one: Contains a chlorine atom instead of fluorine, leading to variations in its chemical behavior and applications.
1,8-Naphthyridin-2(1H)-one: Has a different ring structure, which affects its chemical and biological properties.
The presence of the fluorine atom in 1,7-Naphthyridin-2(1H)-one, 3-fluoro- imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
特性
分子式 |
C8H5FN2O |
|---|---|
分子量 |
164.14 g/mol |
IUPAC名 |
3-fluoro-1H-1,7-naphthyridin-2-one |
InChI |
InChI=1S/C8H5FN2O/c9-6-3-5-1-2-10-4-7(5)11-8(6)12/h1-4H,(H,11,12) |
InChIキー |
JCMSICGEZYJVAK-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC2=C1C=C(C(=O)N2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-((Tetrahydro-2h-pyran-4-yl)methoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13939266.png)
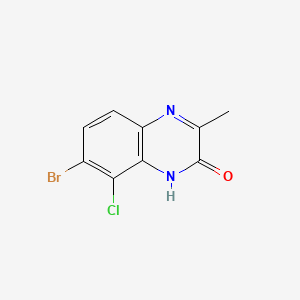
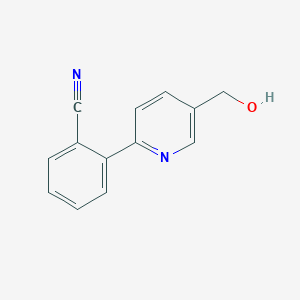
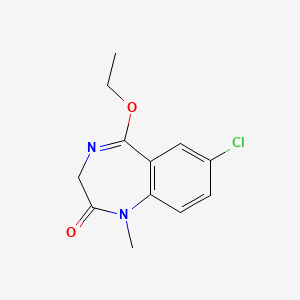
![3-Ethyl[1,1'-biphenyl]-2-ol](/img/structure/B13939286.png)
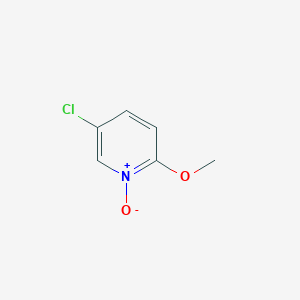
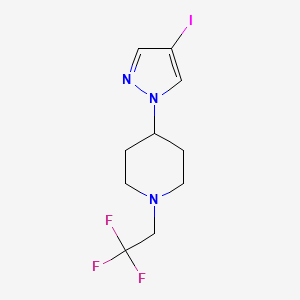
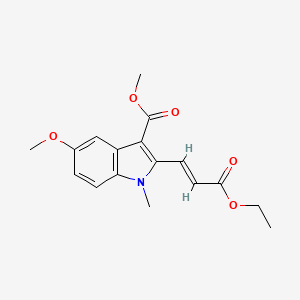
![3,6-Dimethyl-N~1~,N~4~-bis[3-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine-1,4-dicarboxamide](/img/structure/B13939313.png)
